molecular formula C13H11F B019696 2-Fluoro-4-methylbiphenyl CAS No. 69168-29-2

2-Fluoro-4-methylbiphenyl

Cat. No.: B019696
CAS No.: 69168-29-2
M. Wt: 186.22 g/mol
InChI Key: ISXHZIQXRZTNKT-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbiphenyl: is an organic compound with the molecular formula C13H11F . It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylbiphenyl can be synthesized through several methods. One common approach involves the diazotization of 2-amino-4-methylbiphenyl followed by a Sandmeyer reaction to introduce the fluorine atom. Another method involves the bromination of this compound using N-bromosuccinimide under irradiation with light .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic coupling reactions, such as the Suzuki or Negishi coupling, which are known for their efficiency and high yields. These methods typically require the use of palladium catalysts and appropriate ligands to facilitate the coupling of aryl halides with organoboron or organozinc reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The biphenyl ring can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products:

Scientific Research Applications

2-Fluoro-4-methylbiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like flurbiprofen.

    Biology: It serves as a probe in studying the interactions of fluorinated aromatic compounds with biological systems.

    Medicine: As a precursor to nonsteroidal anti-inflammatory drugs, it plays a role in the development of new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbiphenyl is primarily related to its role as an intermediate in the synthesis of flurbiprofen. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-methylbiphenyl is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-4-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXHZIQXRZTNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447624
Record name 2-FLUORO-4-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69168-29-2
Record name 2-FLUORO-4-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (ice-salt bath) solution of 21.3 g (0.115 mol) of 2-amino-4-methylbiphenyl (prepared in Example 2) and 6.5 g (0.11 mol) of NH4F.HF and 75 g of 70% HF (2.6 mol) was portion-wise added 8.9 g (0.13 mol) of NaNO2 so that the temperature of the reaction mixture did not rise above 5°. This solution took approximately 40 minutes. The reaction mixture was allowed to stir at 0° for 15 minutes thereafter, and then the cooling bath was removed and stirring continued. The temperature rose to 15° after 20 minutes and then to 60° over a subsequent 25 minute period during which time nitrogen was evolved. The reaction mixture was cooled in an ice bath and extracted three times with petroleum ether. This organic extract was washed successively with water, aqueous NaHCO3, and H2O and then dried over MgSO4 which, after concentration left 18.8 g of dark red liquid. Subsequent analysis of this material by gas chromatography showed the fluoride compound present at about 90% by weight and about 6% by weight of the corresponding hydroxy compound. A solution of the crude product in petroleum ether was passed through a short column of silica gel. Removal of the solvent at reduced pressure left 16.6 g of pure 2-fluoro-4-methylbiphenyl (78%) as a colorless liquid.
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
8.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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